dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate
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Overview
Description
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O4S2 It is known for its unique structure, which includes a sulfanium ion and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate typically involves the reaction of dimethyl sulfide with oxolan-2-ylmethyl chloride in the presence of a base, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or acetonitrile
Catalysts: Bases such as triethylamine or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfanium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Various substituted sulfanium compounds
Scientific Research Applications
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-methylbenzenesulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(tetrahydro-2-furanylmethyl)sulfonium 4-methylbenzenesulfonate
- (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
Uniqueness
Dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate is unique due to its specific combination of a sulfanium ion and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
80518-63-4 |
---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
dimethyl(oxolan-2-ylmethyl)sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C7H15OS/c1-6-2-4-7(5-3-6)11(8,9)10;1-9(2)6-7-4-3-5-8-7/h2-5H,1H3,(H,8,9,10);7H,3-6H2,1-2H3/q;+1/p-1 |
InChI Key |
PASKMZLMZRIGCX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](C)CC1CCCO1 |
Origin of Product |
United States |
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